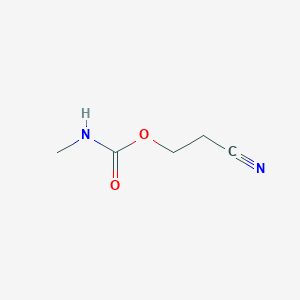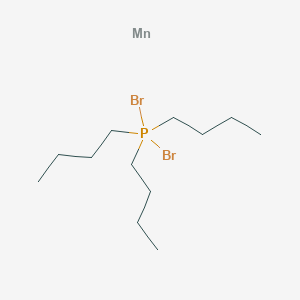
Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate typically involves the reaction of benzotriazole with oxalyl chloride to produce 1,1’-(1,2-dioxoethane-1,2-diyl)bis-1H-benzotriazole . This intermediate can then be further reacted with aliphatic, alicyclic, and aromatic secondary amines to yield unsymmetrical tetrasubstituted oxamides in good yields . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate exerts its effects involves its interaction with specific molecular targets and pathways. The oxalyl group in the compound can form strong interactions with various biological molecules, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Tetraethyl (1,2-dioxoethane-1,2-diyl)biscarbonimidate can be compared with other similar compounds, such as:
Oxalyl chloride: A simpler compound that also contains the oxalyl group and is used in similar synthetic applications.
1,1’-(1,2-dioxoethane-1,2-diyl)bis-1H-benzotriazole: An intermediate in the synthesis of this compound.
Tetraethyl 1,1’-(ethane-1,2-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): A compound with a similar structural motif but different functional groups.
Propiedades
Número CAS |
65440-21-3 |
|---|---|
Fórmula molecular |
C12H20N2O6 |
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
N,N'-bis(diethoxymethylidene)oxamide |
InChI |
InChI=1S/C12H20N2O6/c1-5-17-11(18-6-2)13-9(15)10(16)14-12(19-7-3)20-8-4/h5-8H2,1-4H3 |
Clave InChI |
MROOXBAGQHWVLK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=NC(=O)C(=O)N=C(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)
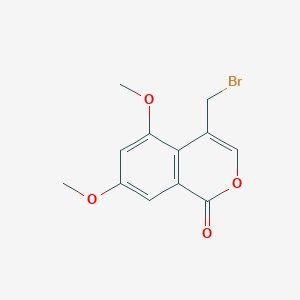
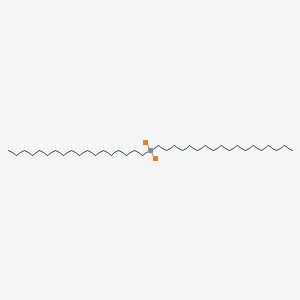
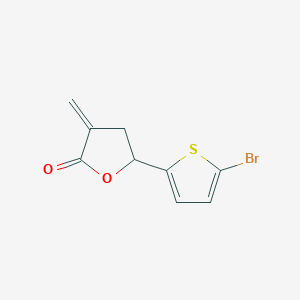

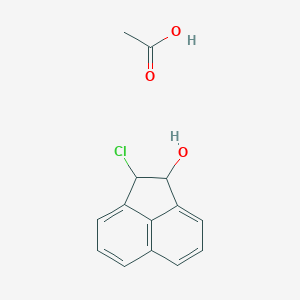
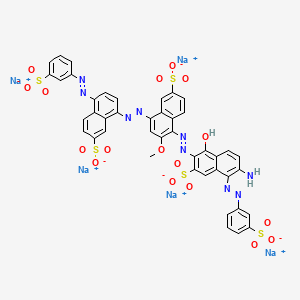
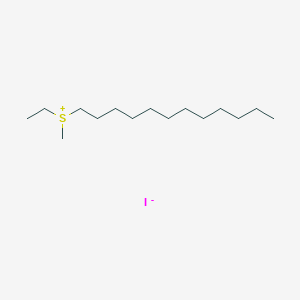
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
